molecular formula C10H16N2O3 B12443314 [(2,4,6-Trimethoxyphenyl)methyl]hydrazine CAS No. 887595-30-4

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine

Cat. No.: B12443314
CAS No.: 887595-30-4
M. Wt: 212.25 g/mol
InChI Key: LSTYBIPOHXDWNU-UHFFFAOYSA-N
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Description

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is an organic compound with the molecular formula C10H16N2O3 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{C}_9\text{H}_11\text{ClO}_3 + \text{N}_2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{16}\text{N}_2\text{O}_3 + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the process would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and toxic compound.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,3,4-Trimethoxyphenyl)methyl]hydrazine
  • [(2,4,5-Trimethoxyphenyl)methyl]hydrazine
  • [(3,4,5-Trimethoxyphenyl)methyl]hydrazine

Uniqueness

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The 2, 4, and 6 positions create a symmetrical substitution pattern that may enhance its stability and interaction with molecular targets compared to other isomers.

Properties

CAS No.

887595-30-4

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

(2,4,6-trimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C10H16N2O3/c1-13-7-4-9(14-2)8(6-12-11)10(5-7)15-3/h4-5,12H,6,11H2,1-3H3

InChI Key

LSTYBIPOHXDWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNN)OC

Origin of Product

United States

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